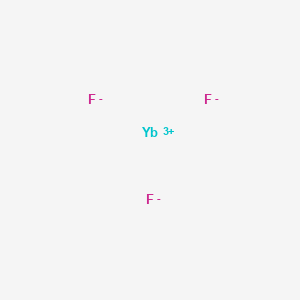

Ytterbium(III)fluoride

Übersicht

Beschreibung

Synthesis Analysis

Ytterbium(III) fluoride can be synthesized through various methods. One approach involves high-pressure synthesis, where ytterbium fluoride borates are created under high-pressure and high-temperature conditions, leading to compounds with distinct crystal structures and compositions (Haberer & Huppertz, 2009). Another method is the fluorolytic sol-gel synthesis, which produces ytterbium fluoride nanoparticles. This process involves a precursor solution from which a new Yb(III) complex can be isolated and characterized (Schmidt, Dimitrov, & Kemnitz, 2014).

Molecular Structure Analysis

The molecular structure of ytterbium fluoride compounds can vary based on the synthesis method and conditions. For example, Yb5(BO3)2F9 crystallizes in a monoclinic structure and is characterized by different ytterbium cations coordinated by fluoride and oxygen anions (Haberer & Huppertz, 2009). The structural analysis of ytterbium fluoride nanoparticles synthesized through the fluorolytic sol-gel method provides insights into their size, aging behavior, and crystal structure (Schmidt, Dimitrov, & Kemnitz, 2014).

Chemical Reactions and Properties

Ytterbium fluoride engages in various chemical reactions, including vaporization and sublimation reactions in the ytterbium-fluorine system. These reactions help determine the vapor pressures and thermodynamic properties of ytterbium fluoride compounds under different conditions (Biefeld & Eick, 1975). Additionally, ytterbium fluoride acts as a catalyst in certain chemical processes, such as the synthesis of benzodiazepine derivatives (Yi & Cai, 2007).

Wissenschaftliche Forschungsanwendungen

Dental Materials

- Scientific Field: Dentistry

- Application Summary: YbF3 is used as a component of several dental materials . It has been included in a variety of dental restorative materials, including composite resins, glass polyalkenoate cements, and calcium trisilicate cements .

- Methods of Application: The compound is mixed with other components to form the dental materials. Despite being insoluble in water, its presence is associated with fluoride release from dental materials .

- Results: There is evidence that it reacts with the components of calcium trisilicate cements to form small amounts of a variety of compounds, including ytterbium oxide, Yb2O3, and calcium–ytterbium fluoride, CaYbF5 . In nanoparticulate form, it has been shown to reinforce glass polyalkenoates and it also provides high contrast in X-ray images .

Radio-Opaque Agent in Dental Industry

- Scientific Field: Dental Radiography

- Application Summary: YbF3 has found a niche usage as a radio-opaque agent in the dental industry to aid in the identification of fillings under X-ray examination .

- Methods of Application: The compound is incorporated into dental fillings, which then appear clearly on X-ray images .

- Results: This application allows for easier identification and examination of dental fillings .

Preparation and Study of Fluorinated Glasses

- Scientific Field: Material Science

- Application Summary: YbF3 is used in the preparation and study of fluorinated glasses .

- Methods of Application: The compound is incorporated into the glass material during its production .

- Results: The addition of YbF3 can alter the properties of the glass, potentially improving its performance for certain applications .

Catalysts in Organic Chemistry

- Scientific Field: Organic Chemistry

- Application Summary: YbF3 is known to be a Lewis acid, a property that underpins their widespread use as catalysts in organic chemistry .

- Methods of Application: The compound is used as a catalyst in various organic reactions .

- Results: The Lewis acidity of YbF3 can enhance the rate and selectivity of certain organic reactions .

Optical Glasses and Structural Ceramics

- Scientific Field: Material Science

- Application Summary: YbF3 is used in the production of optical glasses and structural ceramics .

- Methods of Application: The compound is incorporated into the material during its production .

- Results: The addition of YbF3 can alter the properties of the material, potentially improving its performance for certain applications .

Electrical Components and Photo-Optical Materials

- Scientific Field: Electrical Engineering and Optics

- Application Summary: YbF3 finds application in electrical components and photo-optical materials .

- Methods of Application: The compound is used in the manufacturing process of these components and materials .

- Results: The use of YbF3 can enhance the performance and functionality of these components and materials .

Laboratory Reagent

- Scientific Field: Chemistry

- Application Summary: YbF3 is used as a laboratory reagent .

- Methods of Application: The compound is used in various chemical reactions as a reagent .

- Results: The use of YbF3 can enhance the efficiency and selectivity of certain chemical reactions .

Fluorinated Glasses

- Scientific Field: Material Science

- Application Summary: YbF3 is used in the preparation and study of fluorinated glasses .

- Methods of Application: The compound is incorporated into the glass material during its production .

- Results: The addition of YbF3 can alter the properties of the glass, potentially improving its performance for certain applications .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ytterbium(3+);trifluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3FH.Yb/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XASAPYQVQBKMIN-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[F-].[F-].[F-].[Yb+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F3Yb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ytterbium(III)fluoride | |

CAS RN |

13760-80-0 | |

| Record name | Ytterbium fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13760-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.